diethyl 4,4'-[(5-oxo-3-cyclopentene-1,2-diyl)diimino]dibenzoate
Overview
Description
The description of an organic compound usually includes its molecular formula, structure, and the functional groups it contains. The compound you mentioned appears to contain a cyclopentene ring and two benzoate groups, but without more information, it’s difficult to provide a detailed description .
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, each introducing new functional groups or building up the carbon skeleton. Without specific information on the compound, it’s hard to say what the synthesis would involve .Molecular Structure Analysis
This typically involves techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These can provide information on the compound’s molecular geometry, the types of atoms it contains, and their connectivity .Chemical Reactions Analysis
This would involve studying the reactions the compound undergoes. This could include reactions where the compound is synthesized, as well as reactions where it is used as a starting material .Physical And Chemical Properties Analysis
This could include measurements of the compound’s melting point, boiling point, solubility in various solvents, and reactivity with common chemical reagents .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-[[5-(4-ethoxycarbonylanilino)-4-oxocyclopent-2-en-1-yl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5/c1-3-29-22(27)15-5-9-17(10-6-15)24-19-13-14-20(26)21(19)25-18-11-7-16(8-12-18)23(28)30-4-2/h5-14,19,21,24-25H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLGOGKPSFZBJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2C=CC(=O)C2NC3=CC=C(C=C3)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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